molecular formula C46H32Cl2KN14NaO22S6 B12779699 4,4'-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-di sulphonic acid (potassium sodium salt) CAS No. 85959-06-4

4,4'-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-di sulphonic acid (potassium sodium salt)

Cat. No.: B12779699
CAS No.: 85959-06-4
M. Wt: 1458.2 g/mol
InChI Key: BEMVKWCBXOLROA-UHFFFAOYSA-L
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Description

4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves several steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.

    Azo Coupling Reaction: The azo coupling reaction is performed between the triazine derivative and a diazonium salt derived from an aromatic amine. This step introduces the azo group into the compound.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced products.

    Substitution: Substituted triazine derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

The compound is used as a dye in various chemical applications, including textile dyeing and ink formulations. Its vibrant color and stability make it a popular choice in these industries.

Biology

In biological research, the compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components allows researchers to visualize structures under a microscope.

Medicine

The compound has potential applications in medicine as a diagnostic dye. Its ability to selectively bind to certain tissues can aid in imaging and diagnostic procedures.

Industry

In addition to its use as a dye, the compound is employed in the production of colored plastics, coatings, and other materials

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved include electronic transitions within the molecule, leading to the absorption of light and the emission of color.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diamino-2,2’-stilbenedisulfonic acid: Another dye with similar applications but different structural properties.

    1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

4,4’-p-Phenylenebisimino(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methoxy-3-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is unique due to its combination of functional groups, which provide it with distinct color properties and versatility in chemical reactions. Its stability and solubility in water further enhance its applicability in various fields.

Properties

CAS No.

85959-06-4

Molecular Formula

C46H32Cl2KN14NaO22S6

Molecular Weight

1458.2 g/mol

IUPAC Name

potassium;sodium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-7-[(4-methoxy-3-sulfophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-3-sulfophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C46H34Cl2N14O22S6.K.Na/c1-83-29-9-7-23(15-31(29)87(71,72)73)59-61-37-33(89(77,78)79)13-19-11-25(85(65,66)67)17-27(35(19)39(37)63)51-45-55-41(47)53-43(57-45)49-21-3-5-22(6-4-21)50-44-54-42(48)56-46(58-44)52-28-18-26(86(68,69)70)12-20-14-34(90(80,81)82)38(40(64)36(20)28)62-60-24-8-10-30(84-2)32(16-24)88(74,75)76;;/h3-18,63-64H,1-2H3,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H2,49,51,53,55,57)(H2,50,52,54,56,58);;/q;2*+1/p-2

InChI Key

BEMVKWCBXOLROA-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC(=C(C=C9)OC)S(=O)(=O)O)S(=O)(=O)[O-])Cl)O)S(=O)(=O)O.[Na+].[K+]

Origin of Product

United States

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